N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-13-4-5-15(10-16(13)20)22-18(24)17(23)21-12-19(7-2-3-8-19)14-6-9-25-11-14/h4-6,9-11H,2-3,7-8,12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJGCCGJLZUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide, a compound with the molecular formula and a molecular weight of 350.9 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-methylphenyl group and a thiophen-3-yl-cyclopentyl moiety. Its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O2S |
| Molecular Weight | 350.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Chloro-Methylphenyl Intermediate : Chlorination of a methylphenyl compound under controlled conditions.
- Cyclopentyl and Thiophen Integration : Introduction of the cyclopentyl group through nucleophilic substitution.
- Final Coupling Reaction : Coupling of intermediates to yield the target compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
Research has pointed towards the anti-inflammatory potential of this compound class. Inhibitors targeting microsomal prostaglandin E2 synthase (mPGES-1), which are structurally related to this compound, have demonstrated efficacy in reducing inflammation in preclinical models, suggesting a possible therapeutic role in inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. Studies indicate that they can mitigate oxidative stress and neuroinflammation, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease.
Case Studies
Case Study 1: Antitumor Activity
A study conducted on a series of thiophene-containing compounds revealed that those with a similar structure to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, a derivative was shown to significantly reduce edema and inflammatory markers compared to control groups. This suggests that the compound may inhibit pathways involved in inflammation .
Comparison with Similar Compounds
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Structure : Shares the 3-chloro-4-methylphenyl group but replaces the thiophen-3-yl-cyclopentylmethyl moiety with a thiazolo-triazolyl-ethyl group.
N'-(3-Cyano-4-fluorophenyl)-N-{[1-(Dimethylamino)cyclopentyl]methyl}ethanediamide ()
- Structure: Features a 3-cyano-4-fluorophenyl group and a dimethylamino-substituted cyclopentylmethyl chain.
- Key Properties: Log S: -3.54 (indicative of low aqueous solubility). pKa: 11.15 (basic character due to dimethylamino group).
- Comparison: The cyano and fluoro substituents may increase metabolic stability compared to chloro-methyl groups, while the dimethylamino group could enhance membrane permeability .
Thiazoline Derivatives ()
- Structure: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives.
Data Tables: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
